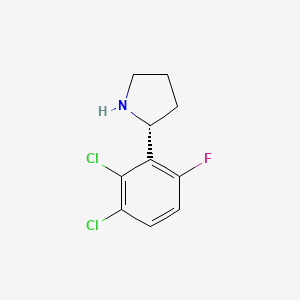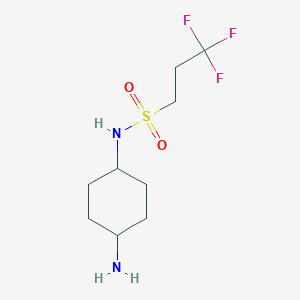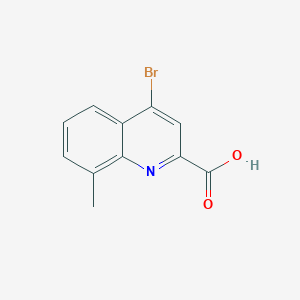
4-Bromo-8-methylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-8-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties. The compound has a molecular formula of C11H8BrNO2 and is characterized by a bromine atom at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 2nd position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-methylquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further reacted to form the desired quinoline derivative.
Another approach involves the use of enaminone as a replacement for 1,3-dicarbinols to prepare quinoline-4-carboxylic acid in good to excellent yields . This method involves the reaction of enaminone with appropriate reagents under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient and sustainable production .
化学反応の分析
Types of Reactions
4-Bromo-8-methylquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring and introduce new substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the bromine and methyl groups on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, enaminone, and various transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
4-Bromo-8-methylquinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the quinoline ring .
類似化合物との比較
4-Bromo-8-methylquinoline-2-carboxylic acid can be compared with other similar quinoline derivatives, such as:
8-Bromo-2-methylquinoline: Similar in structure but lacks the carboxylic acid group at the 2nd position.
Quinoline-4-carboxylic acid: Lacks the bromine and methyl groups, making it less versatile in certain applications.
2-Methylquinoline: Lacks both the bromine and carboxylic acid groups, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
4-bromo-8-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-3-2-4-7-8(12)5-9(11(14)15)13-10(6)7/h2-5H,1H3,(H,14,15) |
InChIキー |
DWEUYLXILXBAQP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
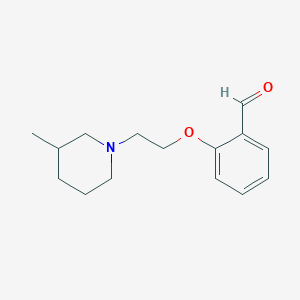
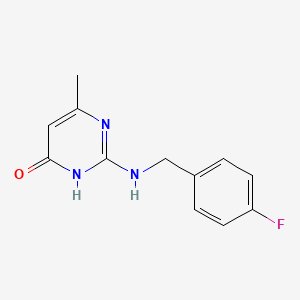
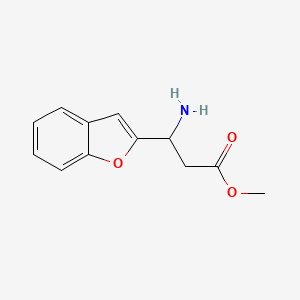

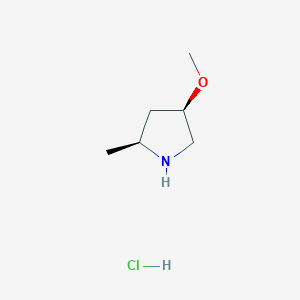
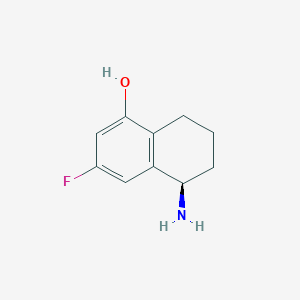
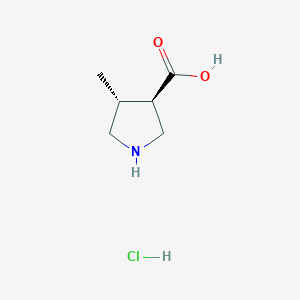
![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)

